1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H10ClFN6O and its molecular weight is 356.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound is part of a broader category of 1,2,4-triazole derivatives, which have been synthesized for their potential antimicrobial properties. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some to possess good or moderate activities against test microorganisms. This suggests that derivatives like "1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine" could have potential applications in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Structural Characterization and Material Applications
The synthesis and structural characterization of related compounds have implications for material science, particularly in understanding the molecular arrangement and potential electronic or photonic applications. Kariuki et al. (2021) synthesized and characterized isostructural compounds with similar fluorophenyl and chlorophenyl groups, highlighting the importance of these molecules in developing materials with specific electronic properties (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Photoinduced Molecular Rearrangements
Research on 1,2,4-oxadiazoles and their photochemical behavior has revealed potential applications in developing photoresponsive materials. Buscemi et al. (1996) investigated the photochemistry of 1,2,4-oxadiazoles, leading to 1,2,4-triazoles through molecular rearrangements. These findings can be applied to design materials that undergo specific changes under light exposure, useful in various technological applications (Buscemi, S., Vivona, N., & Caronna, T., 1996).
Fluorinated Heterocyclic Compounds
The study by Buscemi et al. (2001) on the photochemical synthesis of fluorinated 1,2,4-oxadiazoles opens avenues for the application of such compounds in the development of fluorinated materials with unique properties, such as increased stability and novel electronic characteristics (Buscemi, S., Pace, A., Calabrese, R., Vivona, N., & Metrangolo, P., 2001).
Polymer Science
In polymer science, derivatives containing 1,2,4-triazole or oxadiazole units are of interest for their potential applications in creating materials with specific electronic or photophysical properties. Chen and Chen (2005) reported on copolymers incorporating electron-transporting aromatic triazole, demonstrating the role these molecules can play in developing advanced materials for electronic applications (Chen, S., & Chen, Y., 2005).
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN6O/c17-9-4-3-5-10(8-9)24-14(19)13(21-23-24)16-20-15(22-25-16)11-6-1-2-7-12(11)18/h1-8H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBDLSUAXINVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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